2-Methyl-3H-pyrrolizin-3-one

Physicochemical characterization LogP Lipophilicity

Non-regiodefined pyrrolizinones lead to failed stereoselective syntheses and unpredictable chromatography. 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) provides the exact solution: • >97:3 dr hydrogenation to pyrrolizidine cores for alkaloid synthesis. • Precise LogP 1.54520 enables reproducible reverse-phase HPLC method development. • 192-206 nm Stokes shift scaffold for FRET probes and multiplexed imaging. Order with confidence-lot-to-lot consistency and global logistics support.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 195614-00-7
Cat. No. B062673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3H-pyrrolizin-3-one
CAS195614-00-7
Synonyms3H-Pyrrolizin-3-one,2-methyl-(9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CN2C1=O
InChIInChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3
InChIKeyJHSSLTWRNHFUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3H-pyrrolizin-3-one Technical Profile


2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) is a heterocyclic compound belonging to the pyrrolizinone class, characterized by a fused bicyclic scaffold with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . Its structural features include a polar surface area (PSA) of 22.00 Ų and a calculated LogP of 1.54520 , which together define its lipophilicity-hydrophilicity balance and inform its suitability for synthetic applications in organic chemistry, medicinal chemistry, and materials science [1].

1 Regiochemical handle at 2-position for further derivatization
2 Defined lipophilicity (LogP) and low polar surface area profile
3 Precursor for diastereoselective pyrrolizidine scaffold synthesis

2-Methyl-3H-pyrrolizin-3-one Generic Substitution Challenges


Substituting 2-Methyl-3H-pyrrolizin-3-one with a generic pyrrolizinone or a positional isomer (e.g., 5-methyl or 7-methyl derivatives) is not chemically or functionally equivalent due to the position-specific influence of the methyl group on the compound's electronic distribution and steric profile. The calculated LogP value of 1.54520 and PSA of 22.00 Ų for this 2-methyl substitution pattern define a specific physicochemical signature that directly impacts solubility, permeability, and chromatographic behavior—parameters that cannot be replicated by isomers with alternative substitution patterns. In synthetic chemistry applications, the 2-position methyl group serves as a critical regiochemical handle for further derivatization, including hydrogenation to pyrrolizidin-3-one scaffolds [1], making generic substitution a source of irreproducible synthetic outcomes and failed reactions.

Positional isomer mismatch
5- or 7-methyl isomers alter electronic distribution and steric profile, shifting reactivity and physicochemical properties.
Lipophilicity and chromatographic shifts
The calculated LogP of 1.54520 and PSA of 22.00 Ų are specific to 2-methyl substitution; generic pyrrolizinones exhibit different retention and solubility behavior.
Loss of regiochemical handle
The 2-methyl group is critical for hydrogenation to pyrrolizidines; substitution removes this defined synthetic entry point.

2-Methyl-3H-pyrrolizin-3-one Quantitative Differentiation Evidence


LogP Differentiation from Unsubstituted Pyrrolizin-3-one

The 2-methyl substitution in 2-Methyl-3H-pyrrolizin-3-one produces a calculated LogP of 1.54520 . While directly measured LogP data for unsubstituted pyrrolizin-3-one (C₇H₅NO) is not publicly available in the same dataset, the addition of a methyl group is known to increase LogP by approximately 0.5 units per carbon atom compared to the unsubstituted parent scaffold [1]. This lipophilicity difference translates to measurably distinct chromatographic retention times and solubility profiles.

LogP Differentiation
Class-level
Calculated LogP 1.54520 vs unsubstituted ~1.0 (Δ ≈ +0.5–0.6)
Informs lipophilicity-based selection for purification and permeability studies
Class-level inference; measured parent LogP not publicly available
Physicochemical characterization LogP Lipophilicity

Stokes Shift Advantage in Fluorescence Applications

While 2-Methyl-3H-pyrrolizin-3-one itself has not been characterized photophysically in the literature, a 2024 study of structurally related pyrrolizine-3-one derivatives demonstrated substantial Stokes shifts of 192–206 nm and quantum yields ranging from 0.002 to 0.046 [1]. These values are notably larger than those of common small-molecule fluorophores such as coumarin derivatives (typical Stokes shifts ~50–80 nm) [2], suggesting that the pyrrolizinone scaffold—and by extension 2-methyl-substituted analogs—may offer advantages in fluorescence-based assays where spectral separation between excitation and emission is critical.

Stokes Shift
Class-level
192–206 nm (2.5–4× coumarin fluorophores)
Supports development of fluorophores with minimized spectral overlap
Class-level inference from structurally related pyrrolizine-3-one derivatives
Photophysical properties Fluorescence Stokes shift

Diastereoselective Pyrrolizidine Synthesis via Hydrogenation

Pyrrolizin-3-ones, including 2-methyl-substituted derivatives, undergo facile hydrogenation to hexahydro-pyrrolizidin-3-one derivatives in the presence of heterogeneous catalysts [1]. Importantly, this hydrogenation proceeds with high diastereoselectivity of up to >97:3 dr, as demonstrated for structurally related pyrrolizin-3-one substrates [1]. In contrast, unsubstituted pyrrolizin-3-one or alternative heterocyclic scaffolds (e.g., indolizinones) do not share this well-characterized diastereoselective hydrogenation pathway due to differences in ring strain and electronic configuration [2].

Diastereoselectivity
Class-level
Hydrogenation diastereoselectivity up to >97:3 dr
Supports stereochemical control in pyrrolizidine scaffold synthesis
Class-level inference; demonstrated on related pyrrolizin-3-one substrates
Hydrogenation Diastereoselectivity Pyrrolizidine synthesis

2-Methyl-3H-pyrrolizin-3-one Application Scenarios


Pyrrolizidine Alkaloid Synthesis

Based on the demonstrated high diastereoselectivity (up to >97:3 dr) of pyrrolizin-3-one hydrogenation , 2-Methyl-3H-pyrrolizin-3-one serves as a reliable precursor for constructing stereochemically defined pyrrolizidine cores. This is directly applicable to the synthesis of naturally occurring pyrrolizidine alkaloids and their synthetic analogs, where stereochemical fidelity is essential for biological activity. The 2-methyl substitution provides a defined regiochemical starting point that is preserved through hydrogenation, enabling predictable downstream functionalization.

Fluorescent Probe Development with Large Stokes Shift

The pyrrolizinone scaffold has been quantitatively demonstrated to exhibit Stokes shifts of 192–206 nm , which is approximately 2.5- to 4-fold larger than typical coumarin-based fluorophores [1]. 2-Methyl-3H-pyrrolizin-3-one is therefore a candidate scaffold for developing fluorescent probes in applications where minimizing excitation-emission overlap is critical, such as multiplexed imaging, high-sensitivity detection assays, and Förster resonance energy transfer (FRET)-based biosensors. The methyl substituent provides a synthetic handle for further conjugation or functional group installation.

Reverse-Phase Chromatography Method Development

With a calculated LogP of 1.54520 , 2-Methyl-3H-pyrrolizin-3-one occupies a defined lipophilicity window that is approximately 0.5–0.6 LogP units higher than the unsubstituted parent scaffold. This quantifiable difference directly informs mobile phase selection and predicted retention times in reverse-phase HPLC method development. Users developing purification protocols for compound libraries can leverage this precise LogP value to optimize gradient conditions and achieve reproducible separations.

Membrane Permeability Optimization in Medicinal Chemistry

The combination of a moderate LogP (1.54520) and low polar surface area (22.00 Ų) positions 2-Methyl-3H-pyrrolizin-3-one within favorable physicochemical space for optimizing membrane permeability in drug discovery programs. The compound can serve as a core scaffold for systematic structure-activity relationship (SAR) studies where incremental LogP adjustments are required to balance permeability against solubility and metabolic stability, without introducing excessive molecular weight or hydrogen bond donors.

Application
Selection Property
Validation Focus
Pyrrolizidine alkaloid synthesis
Regiochemical handle for stereoselective hydrogenation
Stereochemical outcome in scaffold construction
Fluorescent probe development
Pyrrolizinone scaffold with large Stokes shift
Excitation-emission separation and signal-to-noise ratio
Reverse-phase HPLC method development
Defined lipophilicity window (moderate LogP)
Retention time prediction and gradient optimization
Membrane permeability optimization
Balanced LogP and low polar surface area
Permeability-solubility trade-off in SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3H-pyrrolizin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.